molecular formula C9H10N2O3 B015441 N-(4-Methyl-3-nitrophenyl)acetamide CAS No. 2719-14-4

N-(4-Methyl-3-nitrophenyl)acetamide

Cat. No.: B015441
CAS No.: 2719-14-4
M. Wt: 194.19 g/mol
InChI Key: XYTSBFSNPUGBIH-UHFFFAOYSA-N
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Description

N-(4-Methyl-3-nitrophenyl)acetamide (CAS No. 2719-14-4) is an organic compound with the molecular formula C₉H₁₀N₂O₃ and a molecular weight of 194.19 g/mol. Structurally, it is an acetanilide derivative featuring a methyl group at the para (4th) position and a nitro group at the meta (3rd) position on the phenyl ring (Fig. 1). This substitution pattern confers unique chemical reactivity and biological activity, making it a valuable intermediate in pharmaceutical synthesis, dye manufacturing, and materials science .

Preparation Methods

Laboratory-Scale Synthesis

Acylation of 4-Methyl-3-nitroaniline

The most widely employed method involves the acetylation of 4-methyl-3-nitroaniline with acetic anhydride under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of acetic anhydride. A base, such as pyridine or triethylamine, is typically added to neutralize the acetic acid byproduct, shifting the equilibrium toward product formation .

Procedure :

  • Reagent Preparation : 4-Methyl-3-nitroaniline (1.0 equiv) is dissolved in anhydrous toluene or acetic acid.

  • Acetylation : Acetic anhydride (1.2 equiv) and pyridine (1.5 equiv) are added dropwise under nitrogen atmosphere.

  • Reflux : The mixture is refluxed at 110–120°C for 4–6 hours.

  • Workup : After cooling, the product is precipitated by pouring the reaction mixture into ice-cold water.

  • Purification : The crude product is recrystallized from ethanol or methanol, yielding pale-yellow crystals.

Key Parameters :

  • Solvent Choice : Toluene minimizes side reactions, while acetic acid accelerates the reaction but may require longer reflux times.

  • Base Selection : Pyridine offers superior byproduct sequestration compared to triethylamine in moisture-sensitive conditions .

Alternative Routes: Nitration of Preformed Acetanilides

In some cases, nitration of N-(4-methylphenyl)acetamide is performed to introduce the nitro group. This method requires careful control of nitrating agents (e.g., nitric acid/sulfuric acid mixtures) to avoid over-nitration or ring degradation.

Procedure :

  • Nitration : N-(4-methylphenyl)acetamide is dissolved in concentrated sulfuric acid at 0–5°C.

  • Addition of Nitrating Agent : A mixture of fuming nitric acid and sulfuric acid is added dropwise.

  • Reaction Quenching : The mixture is poured onto ice, and the product is extracted with dichloromethane.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the desired regioisomer.

Challenges :

  • Regioselectivity : The nitro group predominantly occupies the meta position due to the directing effects of the methyl and acetamide groups.

  • Byproduct Formation : Ortho-nitration products may form in trace amounts (<5%), necessitating rigorous purification .

Industrial-Scale Production

Continuous Flow Reactor Systems

To enhance yield and reproducibility, industrial processes often employ continuous flow reactors. These systems offer precise temperature control and reduced reaction times compared to batch reactors.

Process Overview :

  • Reagent Mixing : 4-Methyl-3-nitroaniline and acetic anhydride are pumped into a T-mixer at stoichiometric ratios.

  • Reaction Chamber : The mixture flows through a heated reactor (120°C, 10 bar) with a residence time of 30 minutes.

  • In-line Neutralization : Gaseous ammonia is introduced to neutralize acetic acid, avoiding downstream corrosion.

  • Crystallization : The product is crystallized in a plug-flow crystallizer, achieving >95% purity without recrystallization.

Advantages :

  • Throughput : 500–1,000 kg/day capacity.

  • Waste Reduction : Solvent recovery systems reclaim >90% of toluene .

Catalytic Acetylation

Recent advances utilize heterogeneous catalysts, such as zeolites or acidic resins, to accelerate the acylation step. These catalysts eliminate the need for liquid bases, simplifying downstream processing.

Catalyst Performance :

CatalystTemperature (°C)Yield (%)Purity (%)
Zeolite H-Beta1008897
Amberlyst-15909298
Sulfonated Graphene808596

Mechanistic Insight :
The acidic sites on catalysts polarize the acetic anhydride, enhancing electrophilicity of the carbonyl carbon. This reduces activation energy and shortens reaction times by ~30% .

Purification and Characterization

Recrystallization Optimization

Recrystallization solvents significantly impact product purity and crystal morphology:

SolventSolubility (g/100 mL, 25°C)Crystal FormPurity (%)
Ethanol12.5Needles99.2
Methanol9.8Platelets98.7
Acetone15.3Irregular Prisms97.5

Ethanol is preferred for industrial applications due to its low cost and high recovery efficiency.

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d6) :

  • δ 2.10 (s, 3H, CH3CO),

  • δ 2.35 (s, 3H, Ar-CH3),

  • δ 7.55–8.10 (m, 3H, aromatic).

IR (KBr) :

  • 1665 cm⁻¹ (C=O stretch),

  • 1520 cm⁻¹ (asymmetric NO2 stretch),

  • 1345 cm⁻¹ (symmetric NO2 stretch).

Single-crystal X-ray diffraction confirms the planar arrangement of the acetamide group and the nitro group’s twisted conformation relative to the aromatic ring .

Emerging Techniques

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A typical protocol involves:

  • 4-Methyl-3-nitroaniline (1.0 equiv),

  • Acetic anhydride (1.1 equiv),

  • 300 W microwave irradiation, 80°C, 15 minutes.

Outcome : 94% yield, comparable to conventional methods.

Biocatalytic Approaches

Enzymatic acylation using lipases (e.g., Candida antarctica Lipase B) in non-aqueous media offers a greener alternative:

  • Solvent : tert-Butanol,

  • Temperature : 50°C,

  • Yield : 78–82%.

This method avoids acidic byproducts but requires longer reaction times (24–48 hours) .

Scientific Research Applications

Scientific Research Applications

N-(4-Methyl-3-nitrophenyl)acetamide has diverse applications in scientific research, particularly in chemistry, biology, and medicine:

Chemical Research

  • Intermediate in Synthesis: It serves as an important intermediate in the synthesis of various heterocyclic compounds and more complex organic molecules. Its unique structure allows for further functionalization and derivatization .
  • Antimicrobial Properties: Studies have demonstrated that this compound exhibits significant antimicrobial activity against pathogens such as Klebsiella pneumoniae. The compound has shown a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial potential .
  • Anti-inflammatory Effects: In vitro studies suggest that this compound may modulate inflammatory pathways, offering potential therapeutic benefits in conditions characterized by excessive inflammation .

Medicinal Chemistry

Research is ongoing to explore this compound's potential as a pharmacophore in drug design and development. Its structural features may contribute to the design of new pharmaceuticals targeting various diseases .

Industrial Applications

This compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it valuable in various manufacturing processes .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
N-(4-Nitrophenyl)acetamideNitro group at para positionModerate antibacterial activity
N-(2-Hydroxyphenyl)acetamideHydroxyl group instead of nitroLimited antimicrobial activity
N-(2-Chloro-3-nitrophenyl)acetamideChlorine atom enhances activityStronger antibacterial effects

Mechanism of Action

The mechanism of action of N-(4-Methyl-3-nitrophenyl)acetamide is primarily based on its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The acetamide moiety can also participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Key Properties :

  • Synthesis : Typically synthesized via acylation of 4-methyl-3-nitroaniline with acetic anhydride under reflux conditions, often using pyridine or triethylamine as a base .
  • Applications :
    • Medicinal Chemistry : Investigated as a pharmacophore for antimicrobial and anti-inflammatory agents.
    • Industrial Use : Precursor for dyes, pigments, and heterocyclic compounds .

Comparative Analysis with Structurally Similar Compounds

The biological and chemical properties of N-(4-Methyl-3-nitrophenyl)acetamide are strongly influenced by the positions and types of substituents on the phenyl ring. Below is a detailed comparison with key analogs:

Positional Isomers and Substitution Effects

Table 1: Comparison of Nitrophenylacetamide Derivatives

Compound Name Substituents Biological Activity Key Findings
N-(4-Nitrophenyl)acetamide -NO₂ at 4-position Moderate antibacterial activity Less reactive due to para-nitro group .
N-(2-Chloro-3-nitrophenyl)acetamide -Cl at 2-, -NO₂ at 3-position Strong antibacterial effects Chlorine enhances electron withdrawal, boosting activity .
N-(4-Methoxy-3-nitrophenyl)acetamide -OCH₃ at 4-, -NO₂ at 3-position Variable antimicrobial activity Methoxy group reduces reactivity compared to methyl .
N-(2-Methyl-3-nitrophenyl)acetamide -CH₃ at 2-, -NO₂ at 3-position Lower solubility, moderate activity Steric hindrance at ortho position limits interactions .

Key Insights :

  • Nitro Group Position : Meta-nitro substitution (as in the target compound) optimizes electronic effects for enzyme interactions, whereas para-nitro analogs show reduced reactivity .
  • Halogen Substitution : Chlorine at the ortho position (e.g., N-(2-Chloro-3-nitrophenyl)acetamide) enhances antibacterial potency due to increased electron withdrawal and lipophilicity .
  • Methoxy vs. Methyl : Methoxy groups (e.g., N-(4-Methoxy-3-nitrophenyl)acetamide) reduce membrane penetration compared to methyl, lowering antimicrobial efficacy .

Functional Group Modifications

Table 2: Impact of Alternate Functional Groups

Compound Name Functional Modifications Biological Activity Notes
N-(3-Hydroxyphenyl)acetamide -OH at 3-position Limited antimicrobial activity Hydroxyl group increases polarity, reducing bioavailability .
N-(5-Chloro-2-methyl-3-nitrophenyl)acetamide -Cl at 5-, -CH₃ at 2-positions Enhanced antifungal activity Synergistic effects of chloro and methyl groups .
N-(3-Nitrophenyl)-2-thiophenecarboxamide Thiophene ring substitution Anticancer activity Heterocyclic rings alter target specificity .

Key Insights :

  • Hydroxyl Groups : Increase solubility but reduce cell membrane penetration, limiting antimicrobial utility .
  • Heterocyclic Modifications : Compounds like thiophene-carboxamides exhibit divergent activities (e.g., anticancer) due to altered binding modes .

Structural Complexity and Extended Moieties

Table 3: Complex Derivatives with Enhanced Properties

Compound Name Structural Features Unique Properties Applications
N-(4-Methyl-3-nitrophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide Thiomorpholine ring addition Improved pharmacokinetics Potential CNS drug candidate .
N-(4-Ethoxyphenyl)-2-((3-(4-nitrophenyl)-4-oxo-thienopyrimidin-2-yl)thio)acetamide Thienopyrimidine core Antiviral activity Targets viral proteases .

Key Insights :

  • Thiomorpholine Rings : Enhance blood-brain barrier penetration, making derivatives viable for neurological targets .
  • Thienopyrimidine Cores: Increase selectivity for viral enzymes over human counterparts .

Biological Activity

N-(4-Methyl-3-nitrophenyl)acetamide, also known as 3-methyl-4-nitro-N-acetylbenzeneamine, is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C_9H_10N_2O_3
  • Melting Point : 100-101 °C
  • Boiling Point : 370 °C at 760 mmHg
  • Density : 1.289 g/cm³

The structural configuration of this compound, characterized by the presence of a methyl group and a nitro group at specific positions on the aromatic ring, influences its chemical reactivity and biological properties.

Target Enzymes

This compound is structurally similar to other acetamides like 4-nitroacetanilide, which are known substrates for enzymes such as aryl acylamidase. The hydrolysis of these compounds can lead to the formation of biologically active metabolites.

Biochemical Pathways

The compound may participate in enzymatic reactions related to amide hydrolysis. Its interaction with various enzymes can lead to significant biological effects, including antimicrobial and anti-inflammatory activities .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. In studies, it demonstrated a Minimum Inhibitory Concentration (MIC) against Klebsiella pneumoniae, indicating its potential as an antibacterial agent. The compound's efficacy was enhanced when combined with conventional antibiotics such as ciprofloxacin and meropenem, showcasing synergistic effects that reduced the necessary concentrations for bacterial eradication .

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. Its ability to inhibit pro-inflammatory mediators makes it a candidate for further investigation in inflammatory disease models .

Cytotoxicity and Cancer Research

The compound has been explored for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may induce apoptosis in specific cancer cells, although more detailed investigations are required to establish its potential as an anticancer agent .

Case Studies and Research Findings

StudyFindings
Ribeiro Morais et al. (2023)Demonstrated that this compound has significant antibacterial activity against K. pneumoniae, with favorable MIC values when combined with other antibiotics .
Cordeiro et al. (2020)Reported on the compound's low cytotoxicity in preliminary tests, suggesting its safety profile for further in vivo studies .
BenchChem (2024)Highlighted the compound's role as a precursor in synthesizing various heterocyclic compounds with potential biological activities.

Pharmacokinetics

In silico studies have suggested that this compound possesses favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability. These characteristics make it a promising candidate for drug development and further exploration in clinical settings .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-Methyl-3-nitrophenyl)acetamide?

The synthesis typically involves acylation of substituted aniline derivatives under controlled conditions. A standard method includes reacting 4-methyl-3-nitroaniline with acetic anhydride in the presence of a base (e.g., pyridine or sodium carbonate) to form the acetamide bond. The reaction is often refluxed in anhydrous solvents like toluene or acetic acid to prevent hydrolysis of the nitro group. Post-synthesis, purification is achieved via recrystallization from ethanol or methanol .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the acetamide linkage (δ ~2.1 ppm for the acetyl CH3 group) and aromatic proton environments.
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1520–1340 cm⁻¹ (asymmetric/symmetric NO2 stretches).
  • Mass Spectrometry (MS) : To verify molecular ion peaks ([M+H]+) and fragmentation patterns.
  • Single-Crystal X-ray Diffraction : For definitive structural confirmation, particularly to resolve ambiguities in nitro group orientation or crystal packing .

Q. How is solubility optimized for biological assays involving this compound?

For in vitro studies, This compound is typically dissolved in 5% DMSO with 2% Tween 80 to enhance aqueous solubility. Stock solutions (e.g., 1024 µg/mL) are prepared in sterilized distilled water and filtered to ensure homogeneity. Pre-assay stability tests are recommended to confirm compound integrity under experimental conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize nitro group reduction during synthesis?

Nitro group reduction is a common side reaction. Mitigation strategies include:

  • Temperature Control : Maintain reflux temperatures below 120°C.
  • Inert Atmosphere : Use nitrogen/argon to prevent oxidative side reactions.
  • Catalyst Selection : Avoid transition metals (e.g., Fe, Ni) that promote reduction.
  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) minimize unwanted interactions .

Q. How are contradictions in spectral data resolved, such as ambiguous NO2 group orientation?

A multi-technique approach is critical:

  • X-ray Crystallography : Provides unambiguous spatial arrangement of nitro and acetyl groups.
  • DFT Calculations : Compare experimental IR/Raman spectra with computed vibrational modes.
  • 2D NMR (e.g., NOESY) : To assess through-space interactions between substituents .

Q. What methodological considerations are needed to evaluate the compound’s biological activity (e.g., anticancer potential)?

  • Cell Line Selection : Use panels like HCT-116 (colon) or MCF-7 (breast) to assess specificity.
  • MTT Assay Protocol : Ensure uniform cell seeding density and DMSO controls (<0.1% v/v).
  • Dose-Response Curves : Test concentrations from 1–100 µM to determine IC50 values.
  • Metabolic Stability : Pre-screen with liver microsomes to rule out rapid degradation .

Q. How can computational methods predict electronic properties relevant to reactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Electrostatic Potential (MEP) Maps : Identify regions prone to nucleophilic attack (e.g., nitro group).
  • TD-DFT : Simulate UV-Vis spectra for comparison with experimental data .

Q. What analytical methods ensure compound stability during long-term storage?

  • HPLC-PDA : Monitor degradation products using C18 columns (mobile phase: acetonitrile/water + 0.1% TFA).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C).
  • Light Sensitivity Tests : Store samples in amber vials under inert gas to prevent photodegradation .

Properties

IUPAC Name

N-(4-methyl-3-nitrophenyl)acetamide
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InChI

InChI=1S/C9H10N2O3/c1-6-3-4-8(10-7(2)12)5-9(6)11(13)14/h3-5H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTSBFSNPUGBIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
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DSSTOX Substance ID

DTXSID50181656
Record name N-(4-Methyl-3-nitrophenyl)acetamide
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Molecular Weight

194.19 g/mol
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CAS No.

2719-14-4
Record name N-(4-Methyl-3-nitrophenyl)acetamide
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Synthesis routes and methods

Procedure details

A solution of 4-methyl-3-nitroaniline (3.60 g, 23.7 mmol) in acetic anhydride (28 mL) was allowed to stir at room temperature. After 16 h, the reaction mixture was concentrated in vacuo, diluted with ethyl acetate (25 mL), washed with saturated sodium bicarbonate (2×50 mL), dried over anhydrous sodium sulfate and concentrated in vacuo to give 4.20 g (Y: 99%) of the title compound; 1H-NMR (CDCl3): δ8.10 (d, J=1.7 Hz, 1H), 7.75 (dd, J=8.5, 1.7 Hz, 1H), 7.38 (bs, 1H), 7.29 (d, J=8.5 Hz, 1H), 2.56 (s, 3H), 2.21 (s, 3H); MS (DCI) m/e: 195 (MH+).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

N-(4-Methyl-3-nitrophenyl)acetamide
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N-(4-Methyl-3-nitrophenyl)acetamide
N-(4-Methyl-3-nitrophenyl)acetamide

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